molecular formula C12H12O4 B177492 Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate CAS No. 3781-69-9

Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate

Cat. No.: B177492
CAS No.: 3781-69-9
M. Wt: 220.22 g/mol
InChI Key: NBTXBAOGAXOKEV-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family. Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring. This particular compound is characterized by the presence of an ethyl ester group, a hydroxyl group, and a methyl group attached to the benzofuran core. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methylbenzaldehyde and ethyl acetoacetate.

    Condensation Reaction: The first step involves a condensation reaction between 4-hydroxy-3-methylbenzaldehyde and ethyl acetoacetate in the presence of a base such as sodium ethoxide. This reaction forms an intermediate compound.

    Cyclization: The intermediate undergoes cyclization under acidic conditions to form the benzofuran ring.

    Esterification: The final step involves esterification to introduce the ethyl ester group, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of the reactions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or iron(III) chloride.

Major Products

    Oxidation: Formation of 4-hydroxy-3-methylbenzofuran-2-carboxylic acid.

    Reduction: Formation of 4-hydroxy-3-methylbenzofuran-2-methanol.

    Substitution: Various substituted benzofuran derivatives depending on the substituent introduced.

Scientific Research Applications

Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.

    Biology: It is used in studies related to enzyme inhibition and receptor binding.

    Medicine: Research on its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The hydroxyl and ester groups play a crucial role in its binding affinity and specificity. The compound can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:

    Ethyl 3-methylbenzofuran-2-carboxylate: Lacks the hydroxyl group, resulting in different chemical reactivity and biological activity.

    4-Hydroxy-3-methylbenzofuran-2-carboxylic acid: Lacks the ethyl ester group, affecting its solubility and pharmacokinetic properties.

    3-Methylbenzofuran-2-carboxylic acid: Lacks both the hydroxyl and ethyl ester groups, leading to distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c1-3-15-12(14)11-7(2)10-8(13)5-4-6-9(10)16-11/h4-6,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBTXBAOGAXOKEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=C(C=CC=C2O1)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40353704
Record name ethyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3781-69-9
Record name ethyl 4-hydroxy-3-methyl-1-benzofuran-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40353704
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
Reactant of Route 2
Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
Reactant of Route 3
Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
Reactant of Route 4
Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
Reactant of Route 5
Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate
Reactant of Route 6
Ethyl 4-hydroxy-3-methylbenzofuran-2-carboxylate

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